N-(2,4-difluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in medicinal chemistry. The compound features a unique spirocyclic structure that contributes to its biological activity.
This compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, where it is often available for research purposes. Its molecular formula is with a molecular weight of approximately 467.94 g/mol.
The compound falls under the category of acetamides and is characterized by its spirocyclic structure, which includes a triazaspirodecane moiety. It is classified as a heterocyclic compound due to the presence of nitrogen atoms within its ring structure.
The synthesis of N-(2,4-difluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide typically involves multi-step organic reactions. The initial steps may include the formation of the triazaspirodecane framework followed by the introduction of the acetamide and difluorophenyl groups.
The synthesis may utilize methods such as:
These reactions often require specific catalysts and conditions (e.g., temperature, solvent) to achieve optimal yields.
The molecular structure of N-(2,4-difluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide can be represented using various chemical notation systems:
InChI=1S/C20H22FN5O3S.ClH/c1-13-12-30-18(22-13)23-16(27)11-25-8-6-20(7-9-25)17(28)26(19(29)24-20)10-14-2-4-15(21)5-3-14;/h2-5,12H,6-11H2,1H3,(H,24,29)(H,22,23,27);1H
CC1=CSC(=N1)NC(=O)CN2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F.Cl
The compound has a complex three-dimensional arrangement that influences its reactivity and interaction with biological targets.
N-(2,4-difluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide can participate in various chemical reactions typical for acetamides and heterocycles:
Each reaction requires careful control of conditions such as pH and temperature to ensure selectivity and yield.
The mechanism of action for N-(2,4-difluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide is not fully elucidated but is believed to involve:
Experimental studies are necessary to confirm these interactions and elucidate specific pathways affected by this compound.
The physical properties of N-(2,4-difluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide include:
Key chemical properties include:
Relevant data on melting point or boiling point may require experimental determination.
N-(2,4-difluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide has potential applications in:
This compound's unique structure and potential biological activities make it a valuable candidate for further research in drug discovery and development.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2